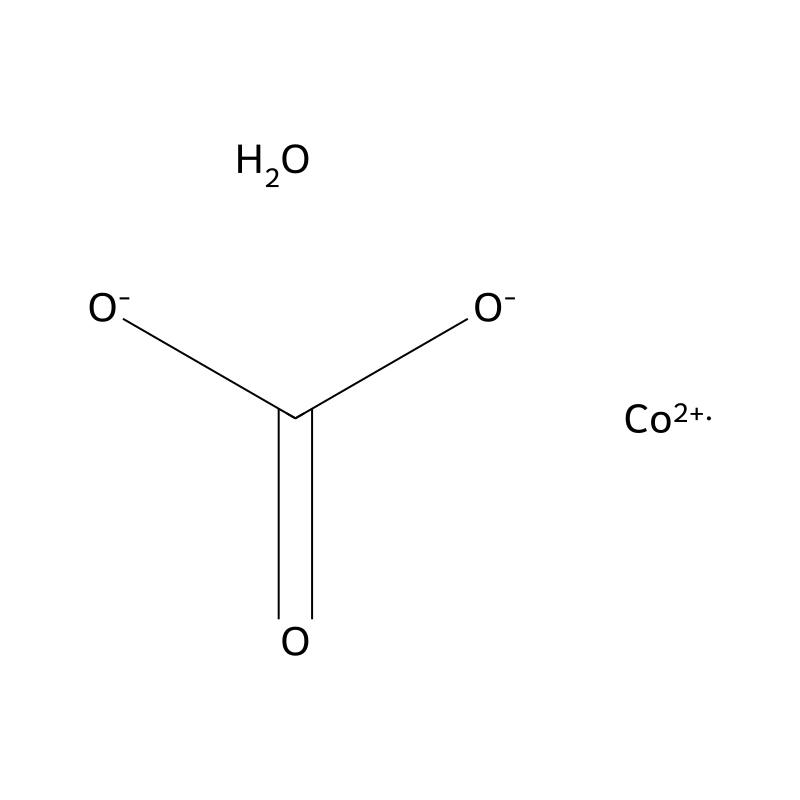Cobalt(II) carbonate hydrate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Precursor for Other Cobalt Compounds:
Cobalt(II) carbonate hydrate serves as a versatile starting material for synthesizing other crucial cobalt compounds.
- Cobalt oxides: Heating cobalt(II) carbonate hydrate (calcination) at specific temperatures yields various cobalt oxides, including CoO, Co3O4, and Co2O3, widely employed in catalysis, pigments, and battery materials .
- Cobalt sulfides: Through various methods, researchers can convert cobalt(II) carbonate hydrate into desired cobalt sulfides like CoS and CoS2, which find applications in energy storage and conversion technologies .
- Other cobalt-based materials: Cobalt(II) carbonate hydrate can also act as a precursor for synthesizing complex cobalt-containing materials with specific functionalities, like catalysts, magnetic materials, and coordination polymers .
Pigment and Catalyst Development:
Cobalt(II) carbonate hydrate itself exhibits potential in pigment and catalyst research:
- Pigment development: The inherent pink color of cobalt(II) carbonate hydrate makes it a potential candidate for pigment development, although its lightfastness (resistance to fading) needs further investigation .
- Catalyst research: Research explores the use of cobalt(II) carbonate hydrate as a catalyst or catalyst precursor for various reactions, including oxidation, hydrogenation, and dehydrogenation reactions .
Material Science Research:
The unique properties of cobalt(II) carbonate hydrate make it valuable in material science research:
- Lithium-ion battery research: Researchers investigate cobalt(II) carbonate hydrate as a potential cathode material for lithium-ion batteries due to its potential for high capacity and good cycle stability .
- Magnetic material research: The magnetic properties of cobalt(II) carbonate hydrate are under exploration for potential applications in magnetic recording media and spintronics .
Cobalt(II) carbonate hydrate is an inorganic compound with the formula CoCO₃·xH₂O, where x represents the number of water molecules associated with the cobalt carbonate. This compound typically appears as a pink or red solid and is known for its paramagnetic properties. Cobalt(II) carbonate hydrate serves as an important intermediate in various chemical processes, particularly in the extraction and purification of cobalt from its ores. It is also recognized for its role as a pigment and precursor in the production of cobalt-based catalysts and ceramics .
- Dissolution in Acids: Like many transition metal carbonates, it is insoluble in water but reacts readily with mineral acids. For example:
- Thermal Decomposition: Upon heating, cobalt(II) carbonate hydrate decomposes to form cobalt(II) oxide and carbon dioxide:
- Formation of Coordination Complexes: It can react with ligands such as acetylacetone to form coordination complexes, such as tris(acetylacetonato)cobalt(III):
Cobalt(II) carbonate hydrate can be synthesized through several methods:
- Precipitation Reaction: The most common method involves the reaction between cobaltous sulfate and sodium bicarbonate:
- Hydration of Anhydrous Cobalt Carbonate: Anhydrous cobalt carbonate can be hydrated by exposure to moisture or water under controlled conditions.
- Solvothermal Synthesis: This method involves dissolving cobalt salts in a solvent at high temperatures and pressures to facilitate the formation of cobalt(II) carbonate hydrate.
Cobalt(II) carbonate hydrate has diverse applications across various fields:
- Pigments: It is used as a pigment in ceramics and glass, contributing to blue and green colors.
- Catalysts: The compound serves as a precursor for producing cobalt-based catalysts used in organic synthesis and industrial processes.
- Nutritional Supplements: Due to its cobalt content, it is included in dietary supplements aimed at addressing deficiencies in vitamin B12.
- Materials Science: It is employed in the manufacture of advanced materials, including batteries and electronic components.
Research on the interactions of cobalt(II) carbonate hydrate with other compounds has revealed its potential for forming various coordination complexes. These interactions can significantly affect its reactivity and biological activity. Studies have focused on its interactions with ligands like acetylacetone, which can enhance its catalytic properties or alter its solubility characteristics .
Cobalt(II) carbonate hydrate shares similarities with several other cobalt-containing compounds. Here are some notable examples:
| Compound Name | Formula | Key Characteristics |
|---|---|---|
| Cobalt(II) hydroxide | Co(OH)₂ | Insoluble in water; used in batteries |
| Cobalt(II) oxide | CoO | A black solid; used as a catalyst |
| Cobalt(II) acetate | Co(C₂H₃O₂)₂ | Soluble; used in organic synthesis |
| Spherocobaltite | CoCO₃ | Natural mineral form of cobalt carbonate |
| Cobaltocalcite | CaCo₃·CoCO₃ | A calcite variety containing cobalt |
Uniqueness
Cobalt(II) carbonate hydrate stands out due to its dual role as both a pigment and an essential nutrient source. Unlike other compounds like cobalt(II) oxide or hydroxide, which primarily serve industrial purposes, cobalt(II) carbonate hydrate's biological significance adds an important dimension to its utility.
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H351 (97.44%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Irritant;Health Hazard








